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Compound of Interest

Compound Name: 9H-Carbazol-3-amine

Cat. No.: B1294855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 9H-Carbazol-
3-amine. Due to the limited availability of comprehensive, publicly accessible experimental

data for 9H-Carbazol-3-amine, this document presents a summary of available data,

supplemented with data from closely related derivatives to provide a representative

spectroscopic profile. The information herein is intended to serve as a foundational resource for

researchers and professionals engaged in drug development and chemical synthesis.

Spectroscopic Data Summary
While complete experimental spectra for 9H-Carbazol-3-amine are not readily available in

public repositories, data from its derivatives offer valuable insights into the expected

spectroscopic characteristics. The following tables summarize the available and representative

spectroscopic data for 9H-Carbazol-3-amine and its analogues.

Table 1: Mass Spectrometry Data
The mass spectrum of a molecule provides information about its molecular weight and

fragmentation pattern. For 9H-Carbazol-3-amine, the molecular weight is 182.22 g/mol .[1]

The NIST Mass Spectrometry Data Center provides GC-MS data for 9H-Carbazol-3-amine,

showing a molecular ion peak (M+) at m/z 182.[1]
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Key Mass
Fragments
(m/z)

Source

9H-Carbazol-3-

amine
C₁₂H₁₀N₂ 182.22 182, 181, 183 PubChem[1]

9-ethyl-9H-

carbazol-3-amine
C₁₄H₁₄N₂ 210.27 210, 195, 181

NIST

WebBook[2]

Table 2: ¹H NMR Spectral Data of Carbazole Derivatives
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

hydrogen atoms in a molecule. The following data for carbazole derivatives illustrate typical

chemical shifts for protons in similar chemical environments.

Compound Solvent
Chemical Shift (δ, ppm)
and Multiplicity

3-acetyl-9-ethyl carbazole CDCl₃

1.40 - 1.47 (t, 3H, -CH₃), 4.34 -

4.42 (q, 2H, -CH₂), 7.19 - 8.12

(m, 7H, Ar-H), 2.0 - 2.5 (s, 3H,

-COCH₃)[3]

(9H-Carbazol-9-yl)propyl-

initiated polybutadiene
CDCl₃

Representative aromatic

protons of the carbazole

moiety appear in the range of

7.0-8.5 ppm.[4]

Table 3: ¹³C NMR Spectral Data of Carbazole Derivatives
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule. Below is representative data for a carbazole derivative.
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Compound Solvent Chemical Shift (δ, ppm)

3-(9H-carbazol-9-

yl)propanehydrazide derivative
DMSO-d₆

Aromatic carbons typically

appear in the range of 109-141

ppm.[5]

Table 4: IR Spectroscopy Data of Carbazole Derivatives
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

table below shows characteristic IR absorption bands for carbazole derivatives.

Compound Sample Prep.
Characteristic
Absorption Bands
(cm⁻¹)

Functional Group

9-ethyl carbazole KBr disk
3051 (str), 1600-1620

(str)

C-H (aromatic), C=C

(aromatic)[3]

1,3-Bis{[(E)-(9-ethyl-

9H-carbazol-3-

yl)methylene]amino}pr

opan-2-ol

Not specified
3240 (exp), 3110

(exp), 2910 (exp)

O-H, C-H (aromatic),

C-H (aliphatic)[6]

Experimental Protocols
The following sections describe generalized experimental protocols for acquiring the

spectroscopic data presented above. These protocols are based on common practices for the

characterization of carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz NMR

spectrometer.[3][7]

Data Acquisition:
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¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier

transformation, phase correction, and baseline correction to obtain the final spectrum.

Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often after

separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common method for GC-MS, where the sample

molecules are bombarded with a high-energy electron beam.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: An electron multiplier or similar detector records the abundance of each ion.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium

bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it

into a thin, transparent disk.[3]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance

of infrared radiation at different frequencies is measured. The data is typically collected over

a range of 4000-400 cm⁻¹.

Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic

characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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